

A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers

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Compound of Interest

Compound Name: *N-Isobutylbenzamide*

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A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of **N-isobutylbenzamide** and its structural isomers: N-tert-butylbenzamide, N-sec-butylbenzamide, and N-butylbenzamide. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

This document aims to provide a clear and objective comparison of the spectroscopic data for **N-isobutylbenzamide** and its common isomers. The differentiation of these isomers is crucial in various research and development settings, including synthetic chemistry, drug discovery, and quality control, where precise structural confirmation is paramount. The data presented herein has been compiled from various sources and is presented in a standardized format for ease of comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **N-isobutylbenzamide** and its isomers. These values are essential for the identification and differentiation of these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Aromatic Protons (Ar-H) | N-H Proton | Alkyl Protons |
|-----------------------|--------------------------------------|--------------------|---|
| N-Isobutylbenzamide | 7.75 (d, 2H), 7.45-7.35 (m, 3H) | 6.25 (br s, 1H) | 3.20 (t, 2H), 1.90 (m, 1H), 0.95 (d, 6H) |
| N-tert-butylbenzamide | 7.70 (m, 2H), 7.45-7.37 (m, 3H)[1] | 5.97 (br s, 1H)[1] | 1.46 (s, 9H)[1] |
| N-sec-butylbenzamide | 7.77 (m, 2H), 7.48-7.40 (m, 3H)[1] | 6.14 (br s, 1H)[1] | 4.19-4.05 (m, 1H), 1.62-1.53 (m, 2H), 1.22 (d, 3H), 0.96 (t, 3H)[1] |
| N-butylbenzamide | 7.71-7.76 (m, 2H), 7.42-7.47 (m, 3H) | 6.20 (br s, 1H) | 3.34-3.39 (m, 2H), 1.60-1.65 (m, 2H), 1.35-1.45 (m, 2H), 0.96 (t, 3H) |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Alkyl Carbons |
|-----------------------|-----------------------|---|---------------------------|
| N-Isobutylbenzamide | 167.8 | 134.8, 131.5, 128.6 (2C), 127.0 (2C) | 47.5, 28.7, 20.2 (2C) |
| N-tert-butylbenzamide | 166.9[1] | 135.8, 131.0, 128.4 (2C), 126.6 (2C)[1] | 51.5, 28.8 (3C)[1] |
| N-sec-butylbenzamide | 166.9[1] | 135.0, 131.2, 128.4 (2C), 126.8 (2C)[1] | 47.1, 29.7, 20.4, 10.4[1] |
| N-butylbenzamide | 167.5 | 135.1, 131.4, 128.5 (2C), 126.9 (2C) | 39.8, 31.7, 20.2, 13.9 |

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

| Compound | N-H Stretch | C=O Stretch |
|-----------------------|-------------|-------------|
| N-Isobutylbenzamide | ~3300 | ~1640 |
| N-tert-butylbenzamide | 3332[1] | 1643[1] |
| N-sec-butylbenzamide | 3285[1] | 1632[1] |
| N-butylbenzamide | ~3300 | ~1635 |

Table 4: Mass Spectrometry (MS) Data (m/z)

| Compound | Molecular Ion (M ⁺) | Key Fragment Ions |
|-----------------------|---------------------------------|-------------------|
| N-Isobutylbenzamide | 177 | 121, 105, 77 |
| N-tert-butylbenzamide | 177 | 122, 105, 77, 57 |
| N-sec-butylbenzamide | 177 | 148, 121, 105, 77 |
| N-butylbenzamide | 177 | 135, 105, 77[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3]

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
- **¹H NMR Acquisition:** Proton NMR spectra are acquired using a standard single-pulse experiment. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A spectral width of about 240 ppm is used.[6] Due to the low natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.[5][7]
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

- **Sample Preparation (Solid Samples):** The preferred method for solid samples is the thin solid film method.[8] A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[8] A drop of this solution is then placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample on the plate.[8] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[9]
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean salt plate) is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

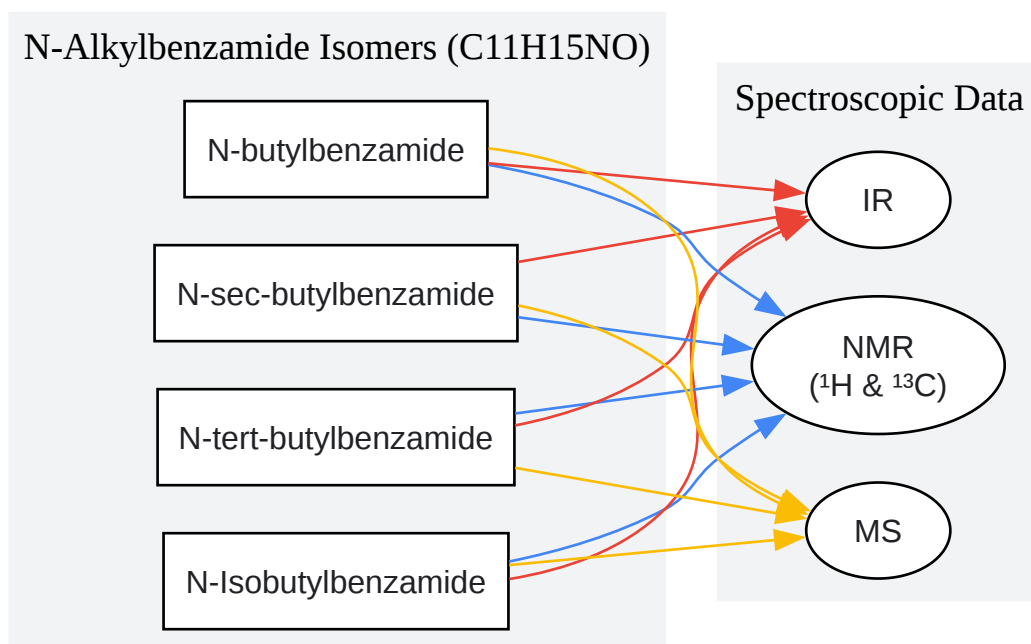
Electron Ionization Mass Spectra (EI-MS) are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or by direct insertion probe.

- **Sample Introduction:** For GC-MS, the sample is dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. For direct insertion, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[10][11]
- **Mass Analysis and Detection:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between **N-isobutylbenzamide** and its isomers.



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Caption: Relationship between N-alkylbenzamide isomers and their spectroscopic data.

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